Casomorphin, trp(3)-
Description
Casomorphins are opioid peptides derived from the enzymatic breakdown of milk casein proteins. Among these, "Casomorphin, Trp(3)-" (hereafter referred to as αS"-casomorphin) is a novel opioid peptide identified in human αS1-casein. Structurally, it shares homology with β-casomorphins but contains a distinct tryptophan residue at the third position, which confers unique receptor-binding properties . αS"-casomorphin exhibits high affinity for opioid receptors, particularly μ- and δ-subtypes, and has been implicated in modulating cellular proliferation, oxidative stress responses, and pain perception . Its amide derivative, αS"-casomorphin-amide, acts as a selective μ-opioid receptor agonist, distinguishing it from other casomorphins that primarily target δ-receptors .
Properties
CAS No. |
134406-64-7 |
|---|---|
Molecular Formula |
C32H38N6O7 |
Molecular Weight |
618.7 g/mol |
IUPAC Name |
2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C32H38N6O7/c33-23(15-19-9-11-21(39)12-10-19)31(44)37-13-4-8-27(37)30(43)36-25(16-20-17-34-24-6-2-1-5-22(20)24)32(45)38-14-3-7-26(38)29(42)35-18-28(40)41/h1-2,5-6,9-12,17,23,25-27,34,39H,3-4,7-8,13-16,18,33H2,(H,35,42)(H,36,43)(H,40,41)/t23-,25-,26-,27-/m0/s1 |
InChI Key |
PRQYYQIJLHOBDO-MNUOIFNESA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N5CCC[C@H]5C(=O)NCC(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N5CCCC5C(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Casomorphins, including Casomorphin, trp(3)-, are typically produced during the gastrointestinal digestion of milk proteins. This process can be simulated in vitro using specific enzymes that mimic the digestive process . Industrial production methods involve the fermentation of milk proteins, which also leads to the release of casomorphins .
Chemical Reactions Analysis
Casomorphin, trp(3)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Casomorphin, trp(3)- has a wide range of scientific research applications. In chemistry, it is studied for its unique opioid properties and its ability to bind to opioid receptors . In biology, it is used to investigate the effects of opioid peptides on various physiological processes, including gut motility, electrolyte absorption, and immune response . In medicine, casomorphins are explored for their potential therapeutic applications, such as pain relief and anti-inflammatory effects . Additionally, casomorphins are studied in the context of food science and nutrition, particularly in relation to their impact on human health .
Mechanism of Action
The mechanism of action of Casomorphin, trp(3)- involves its binding to opioid receptors, which are part of the endogenous opioid system . This binding leads to the activation of various signaling pathways, resulting in physiological effects such as analgesia, sedation, and modulation of immune response . The molecular targets of casomorphins include μ, δ, and κ opioid receptors .
Comparison with Similar Compounds
Structural and Receptor-Binding Differences
Casomorphins vary in sequence length, post-translational modifications, and receptor specificity. Key comparisons include:
Key Findings :
- αS"-Casomorphin binds μ-receptors with 10-fold higher affinity than β-casomorphin, likely due to its Trp(3) residue stabilizing receptor interactions .
- Morphiceptin, a synthetic analogue, shows the highest μ-receptor specificity but lacks endogenous physiological roles .
- β-Casomorphins exhibit broader δ-receptor activity, linked to gastrointestinal and neurological effects .
Anti-Proliferative Effects
- αS"-Casomorphin : Suppresses T47D human breast cancer cell proliferation via κ-opioid receptor-mediated G3 phase cell cycle arrest .
- β-Casomorphin: No significant effect on breast cancer cell viability (MCF-7, MDA-MB-231) at 1 μM, though hydrolysis products may serve as prognostic biomarkers .
Oxidative Stress and Cell Protection
- αS"-Casomorphin upregulates antioxidant enzymes (SOD, GSH-px) via Foxo1/SP1 pathways, enhancing survival in human lens epithelial cells under oxidative stress .
Wound Healing
- Keratin dressings loaded with αS"-casomorphin release the peptide over 5 days, accelerating diabetic wound closure by stimulating macrophage infiltration and reducing scar tension .
- β-Casomorphin lacks comparable wound-healing efficacy in similar models .
Pharmacological and Kinetic Profiles
Contradictory Findings :
- αS"-Casomorphin increases keratinocyte viability at 100 μM , while β-casomorphin decreases prostate cancer cell proliferation . These divergent effects highlight context-dependent activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
